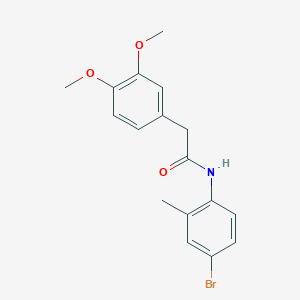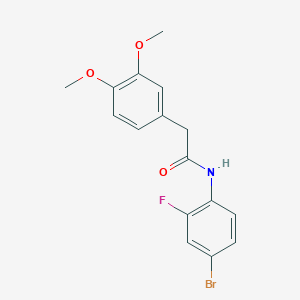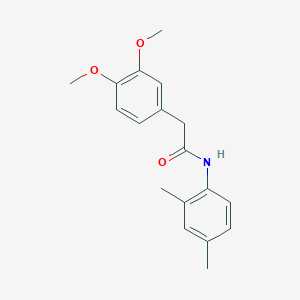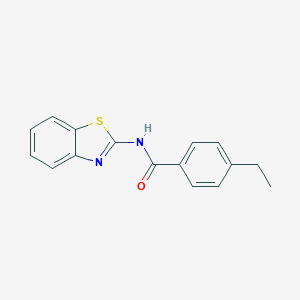
N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide, also known as BTA-EG4, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTA-EG4 is a small molecule that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and the promotion of angiogenesis. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has also been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the inhibition of angiogenesis. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit the activity of specific enzymes and signaling pathways. However, N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide, including the optimization of its synthesis method, the identification of its specific targets and signaling pathways, and the evaluation of its potential applications in various fields of scientific research. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has shown promising results in the inhibition of cancer cell growth and the aggregation of amyloid beta peptides, and further studies are needed to determine its potential as a therapeutic agent.
合成法
N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide can be synthesized by several methods, including the reaction of 2-aminobenzothiazole with 4-bromoethylbenzoate in the presence of a base, or the reaction of 2-aminobenzothiazole with 4-(chloromethyl)benzoic acid in the presence of a base. The synthesis of N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has been optimized to obtain a high yield and purity of the compound.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has been studied for its potential applications in various fields of scientific research, including cancer therapy, Alzheimer's disease, and neurodegenerative disorders. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has also been studied for its potential to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease and other neurodegenerative disorders.
特性
分子式 |
C16H14N2OS |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide |
InChI |
InChI=1S/C16H14N2OS/c1-2-11-7-9-12(10-8-11)15(19)18-16-17-13-5-3-4-6-14(13)20-16/h3-10H,2H2,1H3,(H,17,18,19) |
InChIキー |
KDKVCQZANDCNPZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



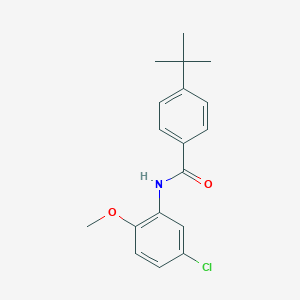
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
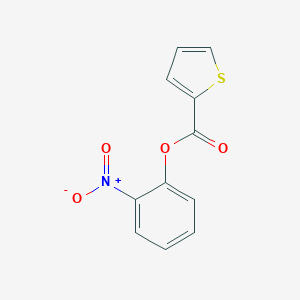
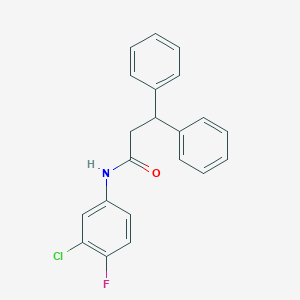
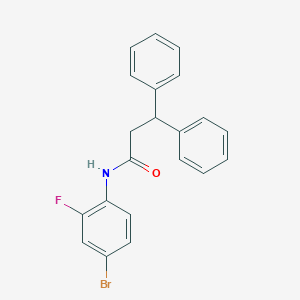


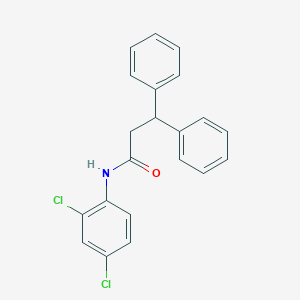

![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
